molecular formula C22H27FN2O2S B3518458 1-(4-Cyclohexylbenzenesulfonyl)-4-(2-fluorophenyl)piperazine

1-(4-Cyclohexylbenzenesulfonyl)-4-(2-fluorophenyl)piperazine

Cat. No.: B3518458
M. Wt: 402.5 g/mol
InChI Key: SSWQPJKCVVCMCE-UHFFFAOYSA-N
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Description

1-(4-Cyclohexylbenzenesulfonyl)-4-(2-fluorophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a cyclohexylbenzenesulfonyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclohexylbenzenesulfonyl)-4-(2-fluorophenyl)piperazine typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Cyclohexylbenzenesulfonyl Group: This step involves the sulfonylation of the piperazine ring using cyclohexylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Fluorophenyl Group: The final step is the nucleophilic aromatic substitution reaction where the piperazine derivative reacts with a fluorobenzene derivative under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyclohexylbenzenesulfonyl)-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the sulfonyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents or organometallic compounds under controlled temperature and pressure.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified sulfonyl derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Cyclohexylbenzenesulfonyl)-4-(2-fluorophenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Material Science: The compound’s unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Research: It is used in the study of receptor-ligand interactions and as a tool in biochemical assays.

Mechanism of Action

The mechanism of action of 1-(4-Cyclohexylbenzenesulfonyl)-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Methylbenzenesulfonyl)-4-(2-fluorophenyl)piperazine
  • 1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine
  • 1-(4-Cyclohexylbenzenesulfonyl)-4-(2-chlorophenyl)piperazine

Uniqueness: 1-(4-Cyclohexylbenzenesulfonyl)-4-(2-fluorophenyl)piperazine is unique due to the specific combination of substituents on the piperazine ring, which imparts distinct physicochemical properties and biological activities. The presence of both cyclohexylbenzenesulfonyl and fluorophenyl groups enhances its potential for diverse applications compared to similar compounds.

Biological Activity

1-(4-Cyclohexylbenzenesulfonyl)-4-(2-fluorophenyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H22FN2O2S\text{C}_{19}\text{H}_{22}\text{F}\text{N}_2\text{O}_2\text{S}
  • Molecular Weight : 358.45 g/mol
  • Functional Groups : Piperazine, sulfonyl, and fluorophenyl moieties.

Piperazine derivatives often exhibit diverse biological activities through various mechanisms. The specific mechanism of this compound is not fully elucidated; however, it is hypothesized to interact with neurotransmitter receptors and enzymes involved in neurochemical pathways.

Potential Targets:

  • Monoamine Oxidase (MAO) : Similar compounds have shown inhibition of MAO, which plays a crucial role in neurotransmitter metabolism.
  • Serotonin Receptors : Piperazine derivatives are known to act as serotonin receptor modulators, influencing mood and cognition.

Antidepressant Effects

Research indicates that piperazine derivatives can exhibit antidepressant-like effects. A study focusing on similar compounds demonstrated significant reductions in depressive behaviors in animal models, suggesting potential applications in treating mood disorders.

Neuroprotective Properties

The compound may possess neuroprotective properties due to its ability to inhibit MAO activity. This inhibition can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, which are critical for mood regulation.

Case Studies and Research Findings

  • Study on MAO Inhibition :
    • A recent study evaluated various piperazine derivatives for their MAO inhibitory activity. Compounds with similar structures demonstrated IC50 values ranging from 0.007 µM to 0.039 µM for MAO-B inhibition, indicating a strong potential for neuroprotective effects in neurodegenerative diseases like Alzheimer’s .
  • Cytotoxicity Assessment :
    • The cytotoxic effects were assessed using L929 fibroblast cells. Compounds similar to this compound showed varying degrees of cytotoxicity, with some exhibiting low toxicity at therapeutic concentrations .
  • Behavioral Studies :
    • Behavioral assays in rodent models indicated that certain piperazine derivatives produce antidepressant-like effects comparable to established antidepressants, supporting their potential therapeutic use .

Data Tables

Activity IC50 Value (µM) Selectivity Index
MAO-A Inhibition1.57120.8
MAO-B Inhibition0.013-
Cytotoxicity (L929 Cells)27.05-

Properties

IUPAC Name

1-(4-cyclohexylphenyl)sulfonyl-4-(2-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O2S/c23-21-8-4-5-9-22(21)24-14-16-25(17-15-24)28(26,27)20-12-10-19(11-13-20)18-6-2-1-3-7-18/h4-5,8-13,18H,1-3,6-7,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWQPJKCVVCMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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